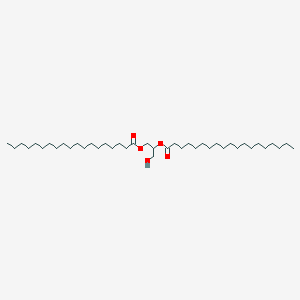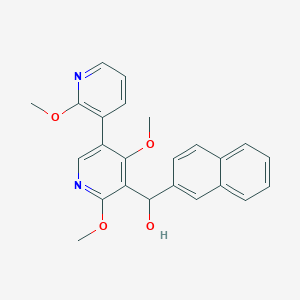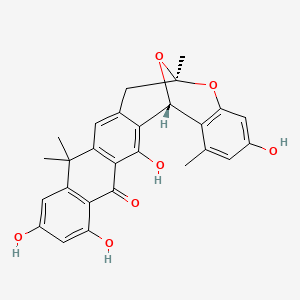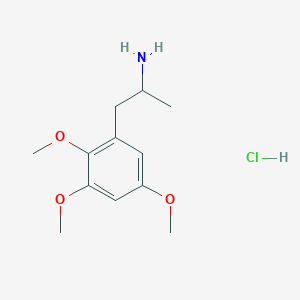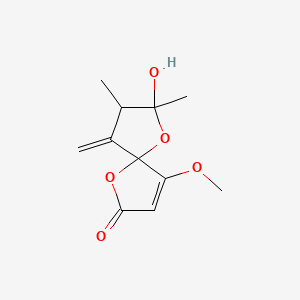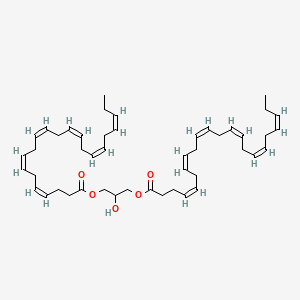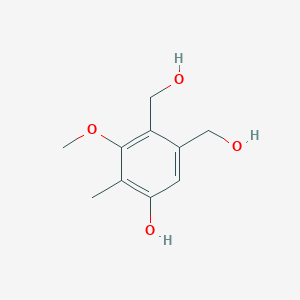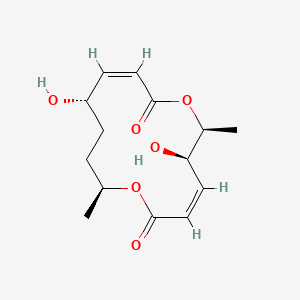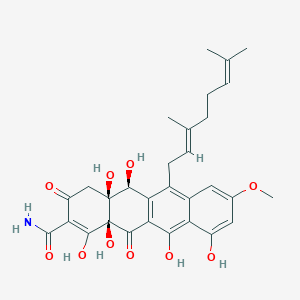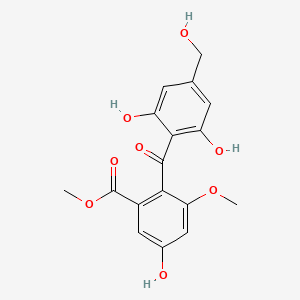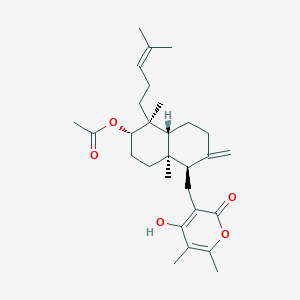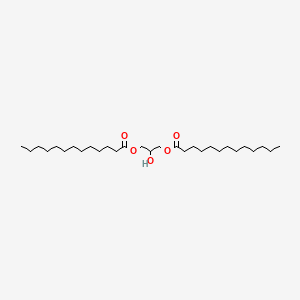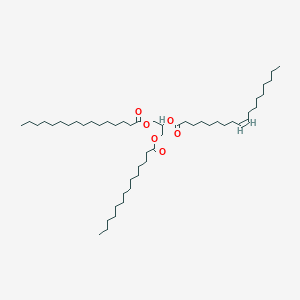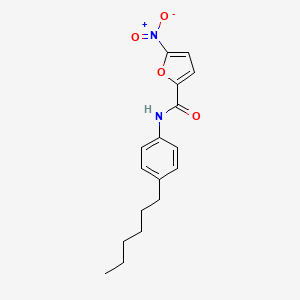![molecular formula C15H18N6 B3026001 6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Übersicht
Beschreibung
Enpp-1-IN-2, also known as Compound C, is a potent inhibitor of ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1). This enzyme plays a crucial role in nucleotide metabolism and signaling pathways. Notably, Enpp-1-IN-2 has been evaluated for its inhibitory activity against ENPP1 using various assays, including TG-mAMP, pNP-TMP, and ATP assays .
Wissenschaftliche Forschungsanwendungen
Chemie: Seine Rolle im Nukleotidstoffwechsel und in Signalwegen macht es für chemische Studien relevant.
Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Signalkaskaden.
Medizin: Bewertung seines therapeutischen Potenzials, insbesondere bei Krebs und immunbedingten Erkrankungen.
Industrie: Obwohl es industriell nicht weit verbreitet ist, können seine einzigartigen Eigenschaften zukünftige Anwendungen inspirieren.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Enpp-1-IN-2 seine Wirkung entfaltet, ist ein aktives Forschungsgebiet. Es beinhaltet wahrscheinlich Wechselwirkungen mit ENPP1 und nachgeschalteten Signalwegen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of Enpp-1-IN-2, also known as “6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” or “ENPP1 Inhibitor C”, is the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . ENPP1 is a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities . It is involved in the hydrolysis of different purine nucleotides in an array of physiological processes .
Mode of Action
Enpp-1-IN-2 interacts with ENPP1 and inhibits its enzymatic activity . ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates (PPi) in the process . By inhibiting ENPP1, Enpp-1-IN-2 prevents the breakdown of these nucleotides, thereby affecting purinergic signaling .
Biochemical Pathways
ENPP1 plays a crucial role in purinergic signaling, which is involved in a wide variety of physiological processes, including cell proliferation, migration, apoptosis, platelet aggregation, muscle contraction, and the regulation of hypoxia and ischemia in tissues . ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . Moreover, ENPP1 intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP . Thus, the inhibition of ENPP1 by Enpp-1-IN-2 can affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Enpp-1-IN-2 are currently under investigation. A first-in-human study of an ENPP1 inhibitor, SR-8541A, is ongoing, which aims to characterize the safety, tolerability, and pharmacokinetics of the compound . The study is evaluating the compound administered orally in 28-day cycles .
Result of Action
The inhibition of ENPP1 by Enpp-1-IN-2 can have significant molecular and cellular effects. ENPP1 promotes an immunosuppressive tumor microenvironment, and its inhibition can tilt the balance towards a more immune-stimulating environment . This can lead to immune remodeling and leveraging of the STING pathway . In addition, the inhibition of ENPP1 can enhance the anti-tumor efficacy of immune checkpoint inhibitors .
Action Environment
The action of Enpp-1-IN-2 can be influenced by various environmental factors. For instance, the tumor microenvironment, where ENPP1 is frequently overexpressed, can affect the compound’s action, efficacy, and stability . Moreover, the presence of other components, such as CD38, CD39/ENTPD1, and CD73/NT5E, can also influence the action of Enpp-1-IN-2 .
Biochemische Analyse
Biochemical Properties
Enpp-1-IN-2 plays a crucial role in biochemical reactions by inhibiting the activity of ENPP1 . ENPP1 is a type II transmembrane glycoprotein involved in the regulation of bone mineralization and insulin signaling . Enpp-1-IN-2 interacts with ENPP1, inhibiting its enzymatic activities and thereby affecting the balance of extracellular concentrations of inorganic phosphate and inorganic pyrophosphate .
Cellular Effects
The effects of Enpp-1-IN-2 on cells are primarily due to its inhibition of ENPP1. This inhibition can affect various cellular processes, including bone mineralization and insulin signaling . By inhibiting ENPP1, Enpp-1-IN-2 can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
Enpp-1-IN-2 exerts its effects at the molecular level by binding to ENPP1 and inhibiting its enzymatic activities . This inhibition can lead to changes in gene expression and cellular metabolism, as ENPP1 is involved in the regulation of bone mineralization and insulin signaling .
Metabolic Pathways
Enpp-1-IN-2 is involved in the metabolic pathway of ENPP1 . By inhibiting ENPP1, it can affect the balance of extracellular concentrations of inorganic phosphate and inorganic pyrophosphate, which are key components of this metabolic pathway .
Vorbereitungsmethoden
Synthesewege: Die Synthesewege für Enpp-1-IN-2 wurden in der verfügbaren Literatur nicht explizit offengelegt. Es wird durch spezifische chemische Reaktionen synthetisiert, um seine Struktur zu erreichen.
Reaktionsbedingungen: Leider sind detaillierte Reaktionsbedingungen für die Synthese von Enpp-1-IN-2 nicht leicht zugänglich. Forscher wenden wahrscheinlich spezielle Methoden zur Synthese dieser Verbindung an.
Industrielle Produktionsmethoden: Informationen über industrielle Produktionsmethoden für Enpp-1-IN-2 sind begrenzt. Es wird hauptsächlich in Forschungsumgebungen verwendet.
Analyse Chemischer Reaktionen
Reaktionstypen: Enpp-1-IN-2 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Die Reagenzien und Bedingungen, die in Enpp-1-IN-2-Reaktionen verwendet werden, sind nicht explizit angegeben. Forscher würden diese typischerweise auf die gewünschten Transformationen zuschneiden.
Hauptprodukte: Die Hauptprodukte, die aus Enpp-1-IN-2-Reaktionen resultieren, werden nicht umfassend berichtet. Weitere Forschung ist erforderlich, um diese Ergebnisse zu entschlüsseln.
Vergleich Mit ähnlichen Verbindungen
Enpp-1-IN-2 zeichnet sich durch seine spezifische Hemmung von ENPP1 aus. Ähnliche Verbindungen mit vergleichbaren Eigenschaften sind noch nicht identifiziert.
Eigenschaften
IUPAC Name |
6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDSCOCEYOZLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


